molecular formula C22H24ClN3O5 B250969 Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-chlorophenoxy)acetyl]amino}benzoate

Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-chlorophenoxy)acetyl]amino}benzoate

Cat. No. B250969
M. Wt: 445.9 g/mol
InChI Key: DPWMHMRBKXYYIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-chlorophenoxy)acetyl]amino}benzoate, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders.

Mechanism of Action

Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-chlorophenoxy)acetyl]amino}benzoate is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling. By inhibiting BTK, Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-chlorophenoxy)acetyl]amino}benzoate blocks downstream signaling pathways that are involved in cell proliferation and survival, leading to the inhibition of cancer cell growth and the reduction of inflammation in autoimmune disorders.
Biochemical and Physiological Effects
Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-chlorophenoxy)acetyl]amino}benzoate has been shown to inhibit BTK in a dose-dependent manner, leading to the inhibition of downstream signaling pathways. In preclinical studies, Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-chlorophenoxy)acetyl]amino}benzoate has been shown to inhibit the growth of cancer cells and reduce inflammation in autoimmune disorders. Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-chlorophenoxy)acetyl]amino}benzoate has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-chlorophenoxy)acetyl]amino}benzoate has several advantages for lab experiments, including its high selectivity for BTK and its favorable pharmacokinetic profile. However, Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-chlorophenoxy)acetyl]amino}benzoate also has some limitations, including its potential off-target effects and the need for further optimization to improve its potency and selectivity.

Future Directions

There are several future directions for the study of Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-chlorophenoxy)acetyl]amino}benzoate, including:
1. Further preclinical studies to evaluate its efficacy and safety in various diseases, including cancer and autoimmune disorders.
2. Clinical trials to evaluate its efficacy and safety in humans.
3. Optimization of its potency and selectivity to improve its therapeutic potential.
4. Development of combination therapies to enhance its efficacy and reduce potential resistance.
5. Identification of biomarkers for patient selection and monitoring of treatment response.
Conclusion
In conclusion, Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-chlorophenoxy)acetyl]amino}benzoate is a small molecule inhibitor that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. Its selective inhibition of BTK and favorable pharmacokinetic profile make it a promising candidate for further development and clinical evaluation.

Synthesis Methods

The synthesis of Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-chlorophenoxy)acetyl]amino}benzoate involves several steps, including the preparation of 4-(4-acetyl-1-piperazinyl)benzoic acid, the coupling of 4-(4-acetyl-1-piperazinyl)benzoic acid with 4-chlorophenyl chloroformate, and the final coupling of the resulting intermediate with methyl 3-aminobenzoate. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-chlorophenoxy)acetyl]amino}benzoate has been studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. In preclinical studies, Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-chlorophenoxy)acetyl]amino}benzoate has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in autoimmune disorders.

properties

Molecular Formula

C22H24ClN3O5

Molecular Weight

445.9 g/mol

IUPAC Name

methyl 4-(4-acetylpiperazin-1-yl)-3-[[2-(4-chlorophenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C22H24ClN3O5/c1-15(27)25-9-11-26(12-10-25)20-8-3-16(22(29)30-2)13-19(20)24-21(28)14-31-18-6-4-17(23)5-7-18/h3-8,13H,9-12,14H2,1-2H3,(H,24,28)

InChI Key

DPWMHMRBKXYYIA-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)COC3=CC=C(C=C3)Cl

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.